molecular formula C22H18N2 B1667052 Bifonazole CAS No. 60628-96-8

Bifonazole

Cat. No. B1667052
CAS RN: 60628-96-8
M. Wt: 310.4 g/mol
InChI Key: OCAPBUJLXMYKEJ-UHFFFAOYSA-N
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Description

Bifonazole is an imidazole antifungal drug used in the form of ointments . It was patented in 1974 and approved for medical use in 1983 . It is used in the treatment of superficial skin infections such as athlete’s foot (infections of the feet, usually between the toes), jock itch (fungal infection in the groin or buttocks), etc. caused by fungi .


Molecular Structure Analysis

Bifonazole has a molecular formula of C22H18N2 . The experimental FT-IR, UV-vis, and 1H NMR spectra of Bifonazole have been compared with the density functional theory (DFT) calculations using different functionals .


Chemical Reactions Analysis

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes . It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase) .


Physical And Chemical Properties Analysis

Bifonazole is characterized by its very low solubility in water . It is highly lipophilic and dissolves in water at a neutral pH to the extent of only 1 µg/ml . It is soluble in alcohol, dimethyl formamide, dimethyl sulfoxide .

Safety And Hazards

Bifonazole is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to call a poison center or doctor/physician .

Future Directions

The future of Bifonazole and similar drugs lies in the development of controlled drug delivery systems . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . This allows for a once-daily application and a shorter duration of treatment .

properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045631
Record name Bifonazole
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Bifonazole
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Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L
Record name SID56422098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bifonazole
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Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi.
Record name Bifonazole
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Product Name

Bifonazole

CAS RN

60628-96-8
Record name Bifonazole
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Record name Bifonazole [USAN:INN:BAN:JAN]
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Record name Bifonazole
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Record name Bifonazole
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Record name BIFONAZOLE
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Record name Bifonazole
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URL http://www.hmdb.ca/metabolites/HMDB0015583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
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Yield
68.2%

Synthesis routes and methods II

Procedure details

167 g (0.6 mol) of biphenyl-4-yl-phenyl-chloromethane [alternatively named as diphenyl-phenyl-chloromethane or as α-(biphenyl-4-yl)benzyl chloride] and 92 g (0.66 mol) of trimethylsilylimidazole, dissolved in 500 ml of acetonitrile, are heated under reflux for 15 hours. After distilling off the solvent, the crystalline residue is purified by recrystallization from ethyl acetate. 97 g (52% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane of melting point 142° C. are obtained.
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167 g
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92 g
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500 mL
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Synthesis routes and methods III

Procedure details

13.6 g (0.2 mol) of imidazole are dissolved in 150 ml of acetonitrile and 3.5 ml of thionyl chloride are added at 10° C. 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol are added to the solution of thionyl-bis-imidazole thus obtained. After standing for 15 hours at room temperature, the solvent is removed by distillation in vacuo. The residue is taken up in chloroform and the solution is washed with water. The organic phase is collected, dried over sodium sulfate and filtered and the solvent is distiller off in vacuo. The oily residue is dissolved in ethyl acetate and freed from insoluble, resinous constituents by filtration. The solvent is again distilled off in vacuo and the residue is purified by recrystallization from acetonitrile. 8.7 g (56% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane [alternatively named as diphenyl-imidazolyl-(1)-phenyl-methane or as 1-(α-biphenyl-4-ylbenzyl)imidazole] of melting point 142° C. are obtained.
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13.6 g
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reactant
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150 mL
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solvent
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3.5 mL
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13 g
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thionyl-bis-imidazole
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Synthesis routes and methods IV

Procedure details

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0 mmol
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substrate
Quantity
1.867 mmol
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reactant
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[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,070
Citations
TE Lackner, SP Clissold - Drugs, 1989 - Springer
… susceptibility tests bifonazole has … bifonazole has displayed a spectrum of activity similar to clotrimazole and miconazole; however, yeasts tended to be less susceptible to bifonazole. To …
Number of citations: 151 link.springer.com
S El Hage, B Lajoie, C Feuillolay, C Roques… - Archiv der …, 2011 - Wiley Online Library
… Bifonazole is derived from the structure of clotrimazole but … pyrazole nucleus of bifonazole analogs produced modifications … and antibacterial activities of bifonazole, we have carried out …
Number of citations: 25 onlinelibrary.wiley.com
FC Odds, CE Webster, AB Abbott - Journal of Antimicrobial …, 1984 - academic.oup.com
Nine new antifungal agents were tested for their activity in vitro in terms of relative inhibition factors (RIFs) against 26 isolates of Candida species, eight isolates of Aspergillus species …
Number of citations: 102 academic.oup.com
D Berg, M Plempel - Dermatologica, 1984 - karger.com
… In contrast to that, bifonazole strongly inhibits the enzyme such that above 1pg/ml bifonazole … of total sterol content upon treatment with bifonazole is due to an additional inhibition of …
Number of citations: 35 karger.com
J Penso, R Beitner - European journal of pharmacology, 1998 - Elsevier
… However, our experiments have revealed that clotrimazole and bifonazole were more … Similarly, we previously found that clotrimazole and bifonazole were more potent than other …
Number of citations: 144 www.sciencedirect.com
Y Zhao, MA White, BK Muralidhara, L Sun… - Journal of Biological …, 2006 - ASBMB
… A 2.3 Å crystal structure of 2B4-bifonazole reveals a novel open conformation with ligand … of 2B4-bifonazole is widely open in the middle but narrow at the top. A bifonazole molecule …
Number of citations: 186 www.jbc.org
FV Gerven, FC Odds - Mycoses, 1995 - Wiley Online Library
Bifonazole, clotrimazole, flutrimazole, ketoconazole, miconazole and sertaconazole were tested for their activity against 23 isolates of Malassezia furfur by agar dilution in vitro. Topical …
Number of citations: 53 onlinelibrary.wiley.com
AJ Carrilo-Munoz, C Tur, J Torres… - Journal of …, 1996 - academic.oup.com
… ) was assessed in comparison with bifonazole, ketoconazole, … , and 59.1/5.5 for bifonazole. Sertaconazole showed a higher … rate than that of econazole, bifonazole and ketoconazole. …
Number of citations: 58 academic.oup.com
S Shadomy, DM Dixon, R May - Sabouraudia: Journal of Medical …, 1982 - Taylor & Francis
… Bifonazole was inhibitory for nearly all the yeasts tested … Results with bifonazole were affected by choice of medium with … In nearly all instances, both bifonazole and clotrimazole were …
Number of citations: 33 www.tandfonline.com
NA Alhakamy, KM Hosny - Journal of drug delivery science and technology, 2019 - Elsevier
Bifonazole (BF) is a highly lipophilic antifungal drug that has limited absorption. A self-nano-emulsifying drug delivery system (SNEDDS) not only aids solubility, but it also enhances the …
Number of citations: 21 www.sciencedirect.com

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